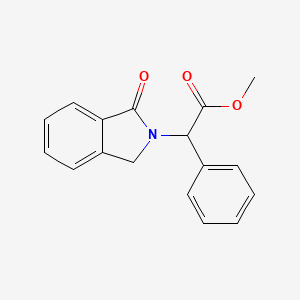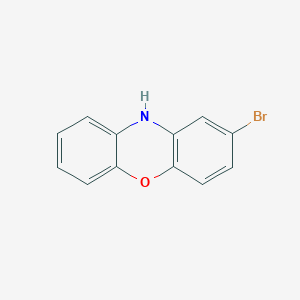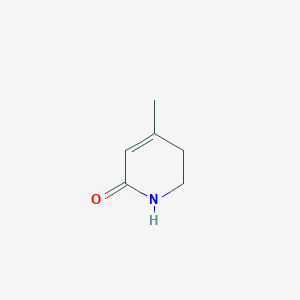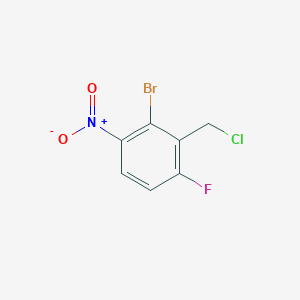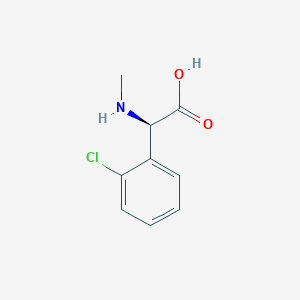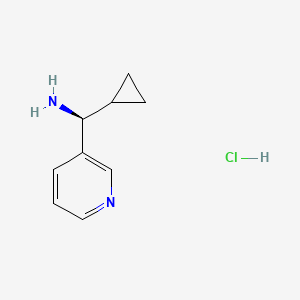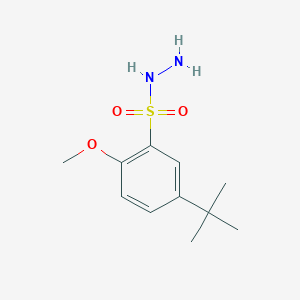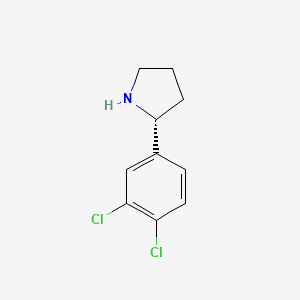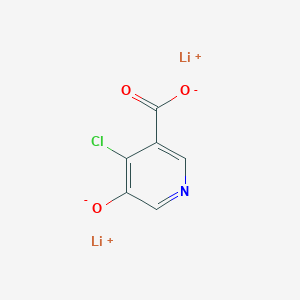
Lithium 4-Chloro-5-oxidonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 4-Chloro-5-oxidonicotinate is an organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a lithium ion, a chloro substituent, and an oxidonicotinate moiety, which together contribute to its reactivity and versatility in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-Chloro-5-oxidonicotinate typically involves the reaction of 4-chloro-5-oxidonicotinic acid with a lithium reagent. One common method is the direct lithiation of 4-chloro-5-oxidonicotinic acid using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under inert atmosphere conditions to prevent moisture and air from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity product .
化学反応の分析
Types of Reactions
Lithium 4-Chloro-5-oxidonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted nicotinate derivatives .
科学的研究の応用
Lithium 4-Chloro-5-oxidonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Lithium 4-Chloro-5-oxidonicotinate involves its interaction with molecular targets and pathways within cells. The lithium ion can modulate the activity of enzymes and receptors, leading to various biochemical effects. For example, lithium is known to inhibit glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase), which play roles in cellular signaling and metabolism . The chloro and oxidonicotinate moieties contribute to the compound’s reactivity and ability to form stable complexes with biological molecules .
類似化合物との比較
Similar Compounds
Lithium 4-Chloronicotinate: Similar structure but lacks the oxidonicotinate moiety.
Lithium 5-Oxidonicotinate: Similar structure but lacks the chloro substituent.
Lithium Nicotinate: Lacks both the chloro and oxidonicotinate groups.
Uniqueness
Lithium 4-Chloro-5-oxidonicotinate is unique due to the presence of both the chloro and oxidonicotinate groups, which confer distinct chemical and biological properties.
特性
分子式 |
C6H2ClLi2NO3 |
|---|---|
分子量 |
185.5 g/mol |
IUPAC名 |
dilithium;4-chloro-5-oxidopyridine-3-carboxylate |
InChI |
InChI=1S/C6H4ClNO3.2Li/c7-5-3(6(10)11)1-8-2-4(5)9;;/h1-2,9H,(H,10,11);;/q;2*+1/p-2 |
InChIキー |
HOHCWMCFQKEALR-UHFFFAOYSA-L |
正規SMILES |
[Li+].[Li+].C1=C(C(=C(C=N1)[O-])Cl)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


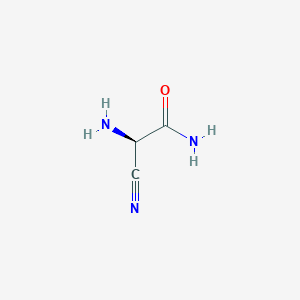

![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)

